molecular formula C27H29N3O3 B5976630 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5976630
M. Wt: 443.5 g/mol
InChI Key: TWVVUQVGSADJIQ-LQKURTRISA-N
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Description

3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and a substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The imine and quinazolinone moieties can interact with biological macromolecules, potentially inhibiting enzymes or modulating signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a furan ring, and a substituted phenyl group. This structural complexity imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-26(2,3)19-14-17(15-20(23(19)31)27(4,5)6)16-28-30-24(22-12-9-13-33-22)29-21-11-8-7-10-18(21)25(30)32/h7-16,31H,1-6H3/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVVUQVGSADJIQ-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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